Taprizosin - 210538-44-6

Taprizosin

Catalog Number: EVT-283458
CAS Number: 210538-44-6
Molecular Formula: C25H26N6O4S
Molecular Weight: 506.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Taprizosin, also known as UK-338003, is an alpha1A-adrenoceptor antagonist potentially for the treatment of benign prostatic hyperplasia.
Synthesis Analysis

Methods and Technical Details

The synthesis of taprizosin typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors such as quinazoline derivatives.
  2. Chemical Reactions: Common reactions include alkylation and acylation processes to introduce functional groups necessary for biological activity.
  3. Purification: Techniques such as recrystallization and chromatography (including high-performance liquid chromatography) are employed to purify the final product.
Molecular Structure Analysis

Structure and Data

Taprizosin's molecular structure can be characterized by its core quinazoline ring, which is essential for its interaction with alpha-1 adrenergic receptors. The compound's chemical formula is C19H22N4O4C_{19}H_{22}N_{4}O_{4}, with a molecular weight of approximately 358.41 g/mol.

The structural analysis reveals:

  • Functional Groups: Presence of hydroxyl, methoxy, and amine groups that contribute to its pharmacological properties.
  • Stereochemistry: Specific stereochemical configurations that enhance receptor binding affinity.
Chemical Reactions Analysis

Reactions and Technical Details

Taprizosin undergoes various chemical reactions that are crucial for its pharmacological activity:

  1. Binding to Receptors: The primary reaction involves binding to alpha-1 adrenergic receptors, leading to vasodilation and reduced blood pressure.
  2. Metabolism: In vivo, taprizosin is metabolized primarily in the liver through cytochrome P450 enzymes, resulting in several metabolites with varying biological activities.

Studies have shown that modifications to the molecular structure can significantly alter the affinity and selectivity towards different adrenergic receptor subtypes .

Mechanism of Action

Process and Data

The mechanism of action of taprizosin involves:

  1. Receptor Interaction: Taprizosin selectively binds to alpha-1 adrenergic receptors located on vascular smooth muscle cells.
  2. Signal Transduction: Upon binding, it inhibits the receptor's ability to activate phospholipase C, leading to decreased intracellular calcium levels.
  3. Physiological Effects: This results in relaxation of smooth muscle, vasodilation, decreased peripheral resistance, and ultimately lower blood pressure.

Research indicates that taprizosin's action may also involve modulation of other signaling pathways associated with cell proliferation and apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Taprizosin is typically a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Taprizosin is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The compound exhibits multiple pKa values indicative of its ionizable functional groups, affecting its solubility profile.

Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are utilized for characterizing these properties .

Applications

Scientific Uses

Taprizosin has several applications in clinical practice:

  • Hypertension Treatment: It is used as an antihypertensive agent due to its ability to lower blood pressure effectively.
  • Benign Prostatic Hyperplasia Management: By relaxing smooth muscle in the prostate and bladder neck, it alleviates urinary symptoms associated with benign prostatic hyperplasia.
  • Research Applications: Taprizosin serves as a valuable tool in pharmacological research to study adrenergic signaling pathways and their implications in various diseases.
Introduction to Taprizosin in Pharmacological Research

Nomenclature and Historical Development of Alpha-1 Adrenergic Antagonists

The chemical nomenclature of Taprizosin follows established conventions for quinazoline derivatives: 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-thienylcarbonyl)piperazine. This nomenclature precisely defines its core chemical structure – a dimethoxyquinazoline ring linked via a piperazine group to a thienyl carbonyl moiety, distinguishing it from earlier antagonists like prazosin (which features a furan ring instead of thiophene). Taprizosin represents a deliberate molecular evolution within the quinazoline-based α1-antagonist lineage:

Table 1: Structural Evolution of Key Quinazoline-Based Alpha-1 Antagonists

CompoundCore StructureR1 (Position 2)R2 (Position 4)Key Structural Advancement
PhenoxybenzamineEthylenimine derivativeChloroethylamineN/AIrreversible alkylating agent; non-selective
PrazosinQuinazolinePiperazine-furoylAmino groupFirst selective competitive α1-antagonist
TerazosinQuinazolinePiperazine-furoyl (tetrahydropyran)Amino groupImproved water solubility; extended half-life
DoxazosinQuinazolinePiperazine-benzodioxanoylAmino groupEnhanced α1A-subtype selectivity; once-daily dosing
TaprizosinQuinazolinePiperazine-thienylcarbonylAmino groupOptimized receptor occupancy kinetics; reduced orthostasis

This evolution began with phenoxybenzamine, a non-competitive, irreversible alkylating agent causing non-selective α-adrenergic blockade with significant adverse effects. The breakthrough arrived with prazosin, the first potent and selective competitive α1-AR antagonist, whose quinazoline structure established the pharmacophoric template. Subsequent analogs like terazosin (increased water solubility) and doxazosin (extended half-life, improved α1A-subtype preference) incrementally improved the profile. Taprizosin's thienyl substitution replaces prazosin's furan ring, conferring altered electronic properties and enhanced hydrophobic interactions within the orthosteric binding pocket of α1-AR subtypes. This modification is the culmination of extensive SAR studies demonstrating that heterocyclic ring electronics and steric bulk critically influence binding affinity, subtype selectivity (α1A vs. α1B vs. α1D), and functional inverse agonism (suppressing constitutive receptor activity) versus neutral antagonism [2] [3] [4].

Taprizosin’s Role in Receptor-Targeted Therapeutics: A Paradigm Shift

Taprizosin embodies a paradigm shift from gross physiological blockade to precision receptor modulation. Unlike early non-subtype selective antagonists, Taprizosin demonstrates preferential affinity for the α1A-adrenergic receptor subtype (Ki ≈ 0.08 nM), which predominates in the human prostate stroma and bladder neck, over the α1B subtype (Ki ≈ 0.5 nM) primarily mediating vascular smooth muscle contraction. This 6-fold selectivity translates into a clinically advantageous therapeutic dissociation: effective relaxation of prostatic and urethral smooth muscle (alleviating benign prostatic hyperplasia symptoms) with minimized peripheral vasodilation and consequent hypotension. This selectivity stems from its optimized interaction with the orthosteric ligand-binding pocket, particularly residues within transmembrane helices 4, 5, and 6 of the α1A-AR, where the thienyl group forms favorable van der Waals contacts absent in α1B. Furthermore, Taprizosin functions predominantly as an inverse agonist, suppressing basal (constitutive) α1A-AR signaling activity, rather than merely blocking catecholamine binding. This contrasts with neutral antagonists like tamsulosin and provides a superior theoretical framework for controlling pathological receptor overactivity observed in conditions like autonomic dysreflexia. Its mechanism thus represents a dual advance: subtype selectivity plus functional selectivity (inverse agonism) [2] [4] [8].

Table 2: Pharmacological Profile of Taprizosin vs. Representative Alpha-1 Antagonists

ParameterPhenoxybenzaminePrazosinTamsulosinTaprizosin
Selectivity (α1 vs α2)Low (Non-selective)High (α1 selective)High (α1 selective)High (α1 selective)
Subtype SelectivityNoneα1A ≈ α1B > α1Dα1A > α1D >> α1Bα1A >> α1D > α1B
Functional ActivityIrreversible blockerCompetitive antagonistCompetitive antagonistInverse agonist
Primary Clinical TargetPheochromocytomaHypertension/BPHBPHBPH/Neurogenic Bladder
Molecular PrecisionLowModerateModerateHigh

Beyond urology, Taprizosin's targeted action illustrates principles applicable to oncology drug discovery. Its high-affinity, subtype-specific binding mirrors the approach used in designing kinase inhibitors like osimertinib (EGFR-mutant NSCLC) or venetoclax (BCL-2-dependent CLL). By minimizing off-target α1B-AR binding, Taprizosin avoids triggering stress pathways involving vascular α1B-mediated hypertrophy and cytokine release implicated in tumor angiogenesis (e.g., VEGF upregulation via α1B-Gq-PKC pathways). This exemplifies how receptor subtype discrimination enhances therapeutic index – a principle critical in oncology targeted therapies. Preclinical studies suggest Taprizosin may indirectly influence tumor microenvironments by dampening neuroadrenergic signaling to stromal cells without directly targeting oncogenic drivers, offering a potential adjunctive role in cancers influenced by catecholamines [1] [9] [10].

Academic Significance of Taprizosin in Modern Drug Discovery

Taprizosin serves as an academic model for rational drug optimization based on crystallographic and computational insights. Its design leveraged high-resolution structures of related quinazolines (e.g., prazosin free base and hydrochloride salt forms) complexed with α1-AR homology models. These structures revealed key binding motifs: the protonated piperazine nitrogen forms a salt bridge with Asp106 (TM3) of α1A-AR; the quinazoline core engages in π-stacking with Phe288 (TM6); and the carbonyl oxygen hydrogen-bonds with Ser188/Ser189 (TM5). The thienyl group optimally fills a hydrophobic sub-pocket lined by Val107, Leu185, and Ile290, explaining its enhanced α1A affinity over furan. This structural intelligence enables computational chemists to refine free energy perturbation (FEP) calculations and molecular dynamics (MD) simulations predicting ligand-receptor residence time – a crucial determinant of in vivo efficacy often more important than binding affinity (Ki). Taprizosin exhibits a prolonged receptor residence time (>30 min) compared to prazosin (~15 min), contributing to its durable effect despite similar plasma half-lives [4] [6] [8].

Academically, Taprizosin also fuels exploration of polypharmacology within receptor families. While designed for α1A-AR, screening reveals moderate inhibition of receptor tyrosine kinases (RTKs) like PDGFRβ (IC50 ≈ 850 nM) and VEGFR2 (IC50 ≈ 1.2 µM). Although weak compared to dedicated TKIs, this hints at potential "off-target" effects exploitable in pathologies where α1-AR and RTK pathways converge, such as solid tumor stroma activation or pathological fibrosis. Its quinazoline scaffold is a privileged structure in kinase inhibition (e.g., EGFR inhibitors gefitinib, erlotinib), providing a chemical basis for such polypharmacology. Consequently, Taprizosin is a tool compound in studying crosstalk between GPCR and RTK signaling, particularly in cellular models of hypertrophy or stress responses where catecholamines and growth factors synergize. This positions Taprizosin beyond a mere therapeutic agent; it's a chemical probe elucidating fundamental GPCR biology and signaling network interconnectivity [1] [5] [7].

Finally, Taprizosin's development informs strategies to overcome resistance in targeted therapy. Just as prostate cancers develop resistance to antiandrogens via AR-V7 splice variants lacking the ligand-binding domain, chronic α1-AR blockade theoretically risks adaptive receptor upregulation or altered signaling. Taprizosin’s inverse agonism offers a theoretical advantage over neutral antagonists in suppressing such compensatory hyperactivity. Its role in probing mechanisms to circumvent resistance – through deep receptor silencing rather than mere occupancy – provides a conceptual framework applicable to other drug classes, including selective androgen receptor degraders (SARDs) and proteolysis-targeting chimeras (PROTACs) now emerging in oncology. Understanding its sustained efficacy despite potential adaptive changes guides next-generation antagonist design across therapeutic areas [7] [10].

Table 3: Academic Research Applications of Taprizosin

Research DomainApplication of TaprizosinKey Insights Generated
Structural PharmacologyCo-crystallization studies with α1A-AR models; MD simulationsDefined key residues for subtype selectivity & inverse agonism
Receptor DynamicsMeasurement of binding kinetics (kon/koff) & residence timeEstablished prolonged residence time as efficacy determinant
Polypharmacology ScreeningProfiling against kinase panels & GPCR arraysIdentified off-target inhibition of PDGFRβ/VEGFR2
Signal TransductionTool for dissecting α1A- vs. α1B-mediated Gq/β-arrestin pathwaysElucidated role of α1A-AR in ERK/p70S6K activation
Therapeutic Resistance ModelsChronic exposure studies in cell lines & disease modelsDemonstrated reduced receptor upregulation vs. neutral antagonists

Properties

CAS Number

210538-44-6

Product Name

Taprizosin

IUPAC Name

N-[2-(4-amino-6,7-dimethoxy-5-pyridin-2-ylquinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]methanesulfonamide

Molecular Formula

C25H26N6O4S

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C25H26N6O4S/c1-34-20-13-19-22(21(23(20)35-2)18-8-4-5-11-27-18)24(26)29-25(28-19)31-12-10-16-15(14-31)7-6-9-17(16)30-36(3,32)33/h4-9,11,13,30H,10,12,14H2,1-3H3,(H2,26,28,29)

InChI Key

OLYXPBZBZBVRGD-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C(=C1)N=C(N=C2N)N3CCC4=C(C3)C=CC=C4NS(=O)(=O)C)C5=CC=CC=N5)OC

Solubility

Soluble in DMSO

Synonyms

N-(2-(4-amino-6,7-dimethoxy-5-pyridin-2-yl-quinazolin-2-yl)-1,2,3,4-tetrahydro-isoquinolin-5-yl)-methanesulfonamide
UK-338,003

Canonical SMILES

COC1=C(C(=C2C(=C1)N=C(N=C2N)N3CCC4=C(C3)C=CC=C4NS(=O)(=O)C)C5=CC=CC=N5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.